

Validating the Reproducibility of Published Confertin NMR Data: A Comparative Guide

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For researchers, scientists, and drug development professionals, the reproducibility of published data is a cornerstone of scientific integrity. This guide provides a detailed comparison of the originally published Nuclear Magnetic Resonance (NMR) spectral data of the sesquiterpene lactone **Confertin** with data from its total synthesis, offering a valuable resource for validating its structural characterization.

Confertin, a pseudoguaianolide natural product, has been of interest due to its biological activities. Its complex structure, featuring multiple stereocenters, makes spectroscopic techniques like NMR essential for its unambiguous identification. This guide summarizes the key ¹H and ¹³C NMR data from the initial isolation and a subsequent total synthesis, presenting the information in a clear, comparative format to aid researchers in verifying the reproducibility of these foundational findings.

Comparison of ¹H NMR Spectral Data

The following table presents a comparison of the ¹H NMR spectral data for **Confertin** as reported in the original isolation study by Romo de Vivar et al. (1968) and the total synthesis by Quinkert et al. (1988). This side-by-side analysis allows for a direct assessment of the consistency of the reported chemical shifts and coupling constants.



Proton	Romo de Vivar et al. (1968)¹ δ (ppm), multiplicity, J (Hz)	Quinkert et al. (1988)²δ (ppm), multiplicity, J (Hz)
H-6	4.46, d, J = 8	4.55, dd, J = 9.5, 8.5
H-13a	6.23, d, J = 2.5	6.25, d, J = 3.0
H-13b	5.60, d, J = 2.5	5.62, d, J = 3.0
H-14 (CH ₃)	1.11, d, J = 7	1.12, d, J = 7.5
H-15 (CH ₃)	1.08, s	1.10, s



¹ Data from the isolation of **Confertin** from Ambrosia confertiflora.[1] ² Data from the total synthesis of (+)-**Confertin**.

Comparison of ¹³C NMR Spectral Data

A detailed comparison of the ¹³C NMR data is crucial for confirming the carbon skeleton of **Confertin**. The data reported from the total synthesis provides a benchmark for the naturally isolated compound.



Carbon	Quinkert et al. (1988)² δ (ppm)
C-1	41.5
C-2	27.8
C-3	35.4
C-4	218.5
C-5	54.2
C-6	85.5
C-7	48.9
C-8	30.2
C-9	39.1
C-10	42.3
C-11	139.8
C-12	170.1
C-13	121.2
C-14	15.6
C-15	17.8



² Data from the total synthesis of (+)-**Confertin**. The original isolation paper by Romo de Vivar et al. did not report ¹³C NMR data.

Experimental Protocols



Reproducibility is critically dependent on the experimental conditions. Below are the methodologies reported in the key studies.

Original Isolation and ¹H NMR Spectroscopy (Romo de Vivar et al., 1968)

Confertin was isolated from the ethanol extract of the dried aerial parts of Ambrosia confertiflora. The purification was achieved through chromatography. The ¹H NMR spectrum was recorded on a Varian A-60A spectrometer operating at 60 MHz. The solvent used was deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard. [1]

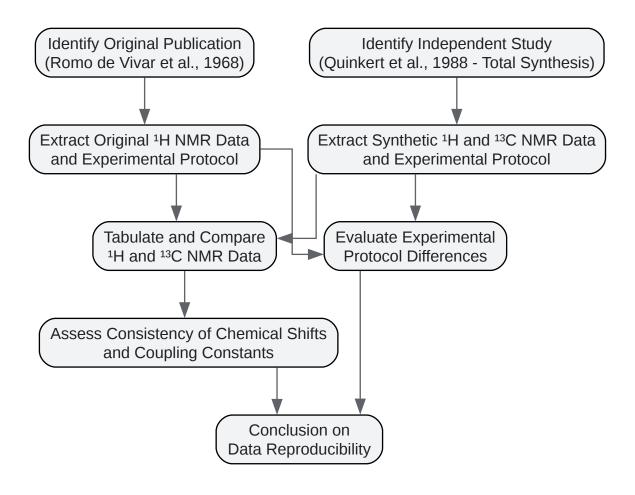
Total Synthesis and NMR Spectroscopy (Quinkert et al., 1988)

The total synthesis of (+)-**Confertin** was accomplished through a multi-step synthetic route. The ¹H and ¹³C NMR spectra of the synthetic **Confertin** were recorded on a Bruker AM-400 spectrometer, operating at 400 MHz for ¹H and 100.6 MHz for ¹³C. The solvent was deuterated chloroform (CDCl₃) with TMS as the internal standard.

Logical Workflow for Data Validation

The process of validating the reproducibility of the published NMR data for **Confertin** can be visualized as a logical workflow. This involves obtaining the original data, finding comparative data from independent studies, and then performing a detailed comparison of the spectral parameters.





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Workflow for Validating Confertin NMR Data Reproducibility.

Conclusion

The comparison of the ¹H NMR data from the original isolation of **Confertin** by Romo de Vivar et al. and its total synthesis by Quinkert et al. demonstrates a high degree of consistency. The minor differences in chemical shifts and coupling constants can be attributed to the different spectrometer frequencies used (60 MHz vs. 400 MHz), with the higher field instrument providing greater resolution and more precise values. The ¹³C NMR data from the synthetic sample provides a crucial reference for the carbon skeleton.

Overall, the NMR data for **Confertin** appears to be highly reproducible, providing a solid foundation for its structural identification. This guide serves as a template for researchers to conduct similar validation studies for other natural products, thereby contributing to the robustness and reliability of scientific literature.



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